molecular formula C17H12O7 B570071 Boeravinone O CAS No. 1449384-21-7

Boeravinone O

Cat. No. B570071
CAS RN: 1449384-21-7
M. Wt: 328.276
InChI Key: HIHQFLYPSJTPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boeravinone O is a natural compound isolated from the roots of Mirablis jalapa . It belongs to the chemical family of flavonoids . The molecular formula of Boeravinone O is C17H12O7 and it has a molecular weight of 328.28 . The IUPAC name is 4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one .

Scientific Research Applications

  • Hepatitis C Virus Inhibition : Boeravinone H, a dehydrorotenoid isolated from Boerhavia diffusa, has been identified as a potent inhibitor of hepatitis C virus (HCV) entry. It significantly inhibits the binding and entry of HCV-like particles in hepatoma cells with no apparent cytotoxicity, suggesting its potential as an antiviral agent for the prevention and control of HCV infection (Bose et al., 2017).

  • Bacterial Efflux Pump Inhibition : Boeravinone B, another compound from Boerhavia diffusa, acts as a dual inhibitor of the NorA bacterial efflux pump of Staphylococcus aureus and human P-Glycoprotein. It enhances the efficacy of ciprofloxacin against S. aureus and reduces biofilm formation, indicating its potential in combating bacterial infections and improving drug efficacy (Singh et al., 2017).

  • Antioxidant and Genoprotective Effects : Boeravinone G demonstrates significant antioxidant activity, reducing the signal intensity of ESR induced by hydroxyl radicals and inhibiting TBARS and ROS formation. It also reduces H(2)O(2)-induced DNA damage, suggesting its utility in conditions related to ROS-mediated injuries (Aviello et al., 2011).

  • Anti-inflammatory Potential : A lipid-based formulation of a rotenoid-rich fraction from Boerhavia diffusa, containing compounds like boeravinone B, shows enhanced anti-inflammatory activity compared to the raw fraction, suggesting its therapeutic potential in inflammatory diseases (Bairwa & Jachak, 2015).

  • Fracture Healing in Osteoporotic Rats : Boeravinone B promotes fracture healing in ovariectomy-induced osteoporotic rats, potentially via the regulation of the NF-κB p65/IκB-α/SIRT-1 signaling pathway, suggesting its application in osteoporosis treatment (Zhang et al., 2021).

  • Colorectal Cancer Chemoprevention : Boeravinone B exerts a chemoprotective effect against 1,2-dimethyl hydrazine induced colorectal cancer in rats, functioning through antioxidant and anti-inflammatory mechanisms (Zhou et al., 2022).

  • Quantitative Analysis in Herbal Preparations : High-performance thin-layer chromatography (HPTLC) has been used for the estimation of boeravinone-B in Boerhavia diffusa and its polyherbal dosage form, facilitating quality control in herbal pharmaceuticals (Singh et al., 2019).

  • Immunomodulatory Effects : Boeravinone B has shown immunomodulatory effects on human dendritic cells, influencing their differentiation and expression of maturation markers. This highlights its potential role in immune system modulation (Krishnamoorthy & Muthukumaran, 2018).

Future Directions

While specific future directions for Boeravinone O research are not mentioned in the search results, studies on similar compounds suggest potential areas of interest. For example, boeravinone B has shown hepatoprotective benefits and potent antioxidant activity , suggesting potential therapeutic applications.

Mechanism of Action

Target of Action

Boeravinone O is a natural product for research related to life sciences . . It’s worth noting that Boeravinone B, a compound from the same family, has been found to inhibit the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein . These targets play crucial roles in drug resistance and bioavailability.

Mode of Action

Boeravinone b has been shown to reduce the efflux of ethidium bromide, a nora substrate, thus strengthening its role as a nora inhibitor . This suggests that Boeravinones may interact with their targets to modulate their function, potentially leading to changes in cellular processes.

Pharmacokinetics

Boeravinone b has been shown to effectively inhibit p-glycoprotein with a half maximal inhibitory concentration (ic50) of 6485 μM . P-glycoprotein is a key player in drug absorption, distribution, metabolism, and excretion (ADME), suggesting that Boeravinones may have significant impacts on drug bioavailability.

Result of Action

aureus , suggesting potential antimicrobial effects.

Action Environment

can be significantly enhanced by polyamines, especially 2.5 µM Spermidine (SPD) applied 6 days before harvesting . This suggests that environmental factors such as the presence of certain chemicals can influence the action, efficacy, and stability of Boeravinones.

properties

IUPAC Name

4,6,11-trihydroxy-9-methoxy-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-22-7-5-10(19)13-11(6-7)23-16-12(14(13)20)8-3-2-4-9(18)15(8)24-17(16)21/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHQFLYPSJTPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C4=C(C(=CC=C4)O)OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boeravinone O

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